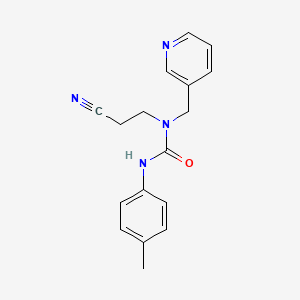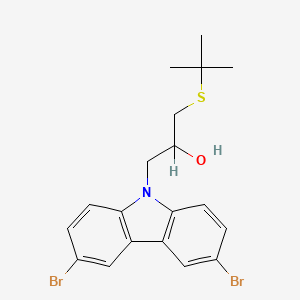
1-(tert-butylthio)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-butylthio)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and organic chemistry. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-(tert-butylthio)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol is not fully understood. However, it has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the replication of certain viruses such as HIV and hepatitis C virus.
Biochemical and Physiological Effects:
1-(tert-butylthio)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol has been shown to have both biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of certain enzymes such as protein kinase C and cyclin-dependent kinases, which are involved in cell cycle regulation. It has also been shown to induce the expression of certain genes involved in apoptosis. In vivo studies have shown that it has potential anticancer and antiviral effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(tert-butylthio)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol in lab experiments is its potential applications in various fields of scientific research. It can be used as a building block for the synthesis of other compounds and as a ligand in the synthesis of metal complexes. It has also been studied for its potential anticancer and antiviral properties. However, one of the limitations of using this compound in lab experiments is its toxicity. It can be toxic to certain cell lines and may require the use of protective equipment and protocols.
Orientations Futures
There are several future directions for the study of 1-(tert-butylthio)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol. One direction is the further investigation of its mechanism of action and its potential applications in the field of pharmaceuticals. Another direction is the synthesis of new compounds based on its structure for potential applications in materials science and catalysis. Additionally, the development of new synthetic methods for this compound may lead to more efficient and cost-effective production.
Méthodes De Synthèse
The synthesis of 1-(tert-butylthio)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol has been reported in the literature using different methods. One of the most common methods involves the reaction of 3,6-dibromo-9H-carbazole with tert-butylthiol in the presence of a base such as potassium carbonate, followed by the addition of 2-chloro-1-propanol and a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 1-(tert-butylthio)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol.
Applications De Recherche Scientifique
1-(tert-butylthio)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol has potential applications in various fields of scientific research. In the field of organic chemistry, it can be used as a building block for the synthesis of other compounds. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science. In the field of pharmaceuticals, it has been studied for its potential anticancer and antiviral properties.
Propriétés
IUPAC Name |
1-tert-butylsulfanyl-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br2NOS/c1-19(2,3)24-11-14(23)10-22-17-6-4-12(20)8-15(17)16-9-13(21)5-7-18(16)22/h4-9,14,23H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLATWQHIHRSRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butylthio)-3-(3,6-dibromo-9H-carbazol-9-YL)-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5232071.png)
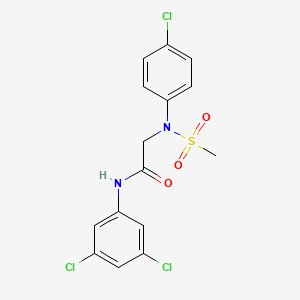
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)
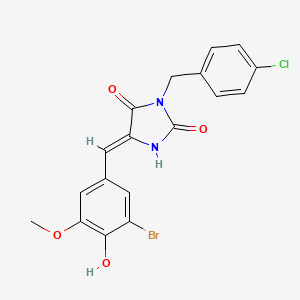
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5232088.png)
![N-[3-(mesityloxy)propyl]-1-butanamine](/img/structure/B5232093.png)
![4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5232095.png)
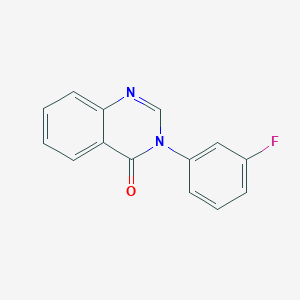
![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5232105.png)
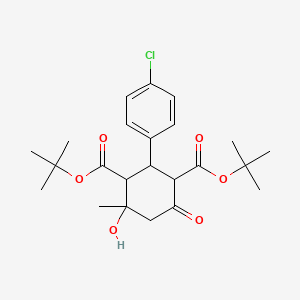
![4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5232130.png)
![4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232149.png)
![1-{[6-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-4-carbonitrile](/img/structure/B5232163.png)
